molecular formula C14H20N2O4 B10851599 N8,2-dihydroxy-N1-phenyloctanediamide

N8,2-dihydroxy-N1-phenyloctanediamide

Cat. No.: B10851599
M. Wt: 280.32 g/mol
InChI Key: ZJKUBOBFXFZYHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8,2-dihydroxy-N1-phenyloctanediamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N8,2-dihydroxy-N1-phenyloctanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N8,2-dihydroxy-N1-phenyloctanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N8,2-dihydroxy-N1-phenyloctanediamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can affect various cellular pathways and processes, including cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N8,2-dihydroxy-N1-phenyloctanediamide is unique due to its specific chemical structure, which allows it to interact with histone deacetylases in a distinct manner. This uniqueness contributes to its potential therapeutic applications and its role in scientific research .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

N',2-dihydroxy-N-phenyloctanediamide

InChI

InChI=1S/C14H20N2O4/c17-12(9-5-2-6-10-13(18)16-20)14(19)15-11-7-3-1-4-8-11/h1,3-4,7-8,12,17,20H,2,5-6,9-10H2,(H,15,19)(H,16,18)

InChI Key

ZJKUBOBFXFZYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CCCCCC(=O)NO)O

Origin of Product

United States

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